molecular formula C12H21N3O3 B1522469 Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 1221792-93-3

Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1522469
CAS No.: 1221792-93-3
M. Wt: 255.31 g/mol
InChI Key: IOZYREZEVMLRIZ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C12H21N3O3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)13-8-9(16)14-12/h13H,4-8H2,1-3H3,(H,14,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 255.32 . It has a melting point of 171 - 173 .

Scientific Research Applications

Crystal Structure Analysis

The compound exhibits mirror symmetry and a crystal structure that has been detailed, highlighting its hexahydropyrimidine ring's chair conformation. This provides insight into the molecular arrangement and potential interactions in solid-state forms, which is crucial for understanding the compound's physical properties and reactivity patterns Yongkwan Dong et al., 1999.

Synthetic Pathways

Researchers have developed synthetic pathways that involve the compound in reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This illustrates the compound's reactivity and its role in forming heterocyclic compounds, which could have applications in developing new pharmaceuticals or materials A. I. Moskalenko & V. Boev, 2012.

Conformational Analysis

Spirolactams derived from the compound have been synthesized and analyzed for their conformation. These derivatives serve as pseudopeptides, showing promise in peptide synthesis and mimicking natural peptide structures. This could have implications in drug design, particularly in creating molecules with specific biological activities M. M. Fernandez et al., 2002.

Supramolecular Arrangements

The compound's derivatives have been studied for their supramolecular arrangements, revealing how substituents on the cyclohexane ring influence crystal packing and structure. This knowledge is beneficial for designing materials with specific properties, including porosity, stability, and intermolecular interactions Sara Graus et al., 2010.

Photochemical and Thermal Rearrangements

Studies have shown the compound's involvement in photochemical and thermal rearrangements, providing insights into its reactivity under different conditions. This is crucial for understanding the compound's stability and its potential as a building block in synthetic chemistry A. Lattes et al., 1982.

Novel Synthetic Routes

New routes for synthesizing spirocyclic amide derivatives from the compound have been developed. This showcases the compound's versatility in synthetic organic chemistry, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science R. Srinivasan et al., 2012.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

tert-butyl 3-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)13-8-9(16)14-12/h13H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZYREZEVMLRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
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Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate

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